Omeprazole (sodium)

Übersicht

Beschreibung

Omeprazole sodium is a member of benzimidazoles and a sulfoxide.

Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.

See also: Omeprazole (has active moiety).

Wirkmechanismus

Target of Action

Omeprazole Sodium, also known as Esomeprazole Sodium or Omeprazole (sodium), primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cell . This enzyme system plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole Sodium is a proton pump inhibitor (PPI) . It works by binding to the H+/K+ ATPase enzyme system and inhibiting its function . This inhibition blocks the final step of gastric acid secretion, thereby reducing the amount of acid produced in the stomach . The drug’s effectiveness is similar to that of other PPIs .

Biochemical Pathways

The primary biochemical pathway affected by Omeprazole Sodium is the gastric acid secretion pathway . By inhibiting the proton pump, Omeprazole Sodium prevents the exchange of potassium ions from the lumen with hydronium from the cells . This action disrupts the oversecretion of gastric acid, which is characteristic of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole Sodium exhibits a bioavailability of 35–76% . It is primarily metabolized in the liver by the enzymes CYP2C19 and CYP3A4 . The drug’s elimination half-life is approximately 1–1.2 hours, and it is excreted 80% in urine and 20% in bile via feces .

Result of Action

The drug’s action results in the inhibition of acid secretion in the stomach, which ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Action Environment

The action, efficacy, and stability of Omeprazole Sodium can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and anti-gastric acid secretion can vary among individuals with different CYP2C19 phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs)

Biochemische Analyse

Biochemical Properties

This inhibition is achieved through covalent binding to the sulfhydryl groups of cysteines on the enzyme, leading to irreversible inactivation . The compound interacts with various biomolecules, including enzymes like CYP2C19 and CYP3A4, which are involved in its metabolism . These interactions are essential for the compound’s pharmacokinetics and pharmacodynamics.

Cellular Effects

Omeprazole Sodium affects various types of cells and cellular processes. It primarily influences gastric parietal cells by inhibiting acid secretion . This inhibition affects cell signaling pathways, particularly those involving gastrin, a hormone that stimulates acid production . Additionally, Omeprazole Sodium can impact gene expression related to acid secretion and cellular metabolism, leading to changes in the overall function of gastric cells .

Molecular Mechanism

The molecular mechanism of Omeprazole Sodium involves its conversion to an active sulfenamide form in the acidic environment of the stomach . This active form binds covalently to the H+, K±ATPase enzyme, inhibiting its activity and thereby reducing acid secretion . The compound also shows competitive inhibition of CYP2C19 activity, affecting the metabolism of other drugs metabolized by this enzyme . These interactions at the molecular level are crucial for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Omeprazole Sodium change over time. The compound is acid-labile and rapidly degraded by gastric acid, necessitating its administration in enteric-coated formulations to ensure stability . Long-term studies have shown that Omeprazole Sodium can lead to changes in cellular function, including alterations in gastric mucosal structure and function . These effects are observed both in vitro and in vivo, highlighting the importance of stability and degradation in its therapeutic use.

Dosage Effects in Animal Models

The effects of Omeprazole Sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion and promotes ulcer healing . At high doses, it can lead to adverse effects such as hypergastrinemia and changes in liver enzyme levels . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in clinical settings.

Metabolic Pathways

Omeprazole Sodium is primarily metabolized by the enzymes CYP2C19 and CYP3A4 . The main metabolites include 5-hydroxyomeprazole and omeprazole sulfone . These metabolic pathways are essential for the compound’s elimination and influence its pharmacokinetic profile. The interactions with these enzymes also affect the metabolism of other drugs, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

After absorption, Omeprazole Sodium is transported and distributed within cells and tissues. It accumulates in the acidic secretory canaliculi of gastric parietal cells, where it is activated . The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

Omeprazole Sodium localizes primarily in the secretory canaliculi of gastric parietal cells . This subcellular localization is essential for its activity, as it allows the compound to interact with the H+, K±ATPase enzyme and inhibit acid secretion. The targeting signals and post-translational modifications that direct Omeprazole Sodium to these specific compartments are critical for its function and therapeutic effects.

Biologische Aktivität

Omeprazole, a widely used proton pump inhibitor (PPI), is primarily prescribed for managing gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article focuses on the biological activity of omeprazole, particularly its pharmacological effects, mechanisms of action, and associated clinical findings.

Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, thereby increasing gastric pH. The drug is administered as a prodrug and is activated in the acidic environment of the parietal cells, where it forms a sulfenamide that binds covalently to the proton pump .

Pharmacokinetics

The pharmacokinetics of omeprazole can vary based on formulation and individual genetic factors. A study comparing omeprazole with sodium bicarbonate powder indicated that different CYP2C19 gene polymorphisms significantly affect pharmacokinetic parameters such as half-life and area under the curve (AUC) but not Tmax .

Anti-inflammatory Effects

Recent research has highlighted omeprazole's potential anti-inflammatory properties. In vitro studies demonstrated that omeprazole significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced models. This effect was associated with decreased oxidative stress markers and enhanced antioxidant enzyme activities (SOD and catalase) in treated cells .

Neuroprotective Effects

Omeprazole has also shown neuroprotective effects by mitigating oxidative stress in neuronal cells. In a study involving U-87 glioblastoma cells, omeprazole treatment resulted in a dose-dependent decrease in reactive oxygen species (ROS) production and improved cell viability under oxidative stress conditions induced by LPS .

Clinical Case Studies

- Gastroesophageal Reflux Disease (GERD) : A systematic review evaluated the efficacy of omeprazole combined with sodium bicarbonate versus omeprazole alone in treating GERD. Both treatments were effective, with a slight advantage for the combination therapy in achieving sustained symptom relief .

- Adverse Reactions : A case report detailed severe adverse reactions to omeprazole, including allergic shock and significant gastrointestinal disturbances. Genetic screening revealed that the patient had poor metabolic capacity for omeprazole, leading to an accumulation of metabolites and subsequent adverse effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of omeprazole against other treatments for acid-related disorders:

Wissenschaftliche Forschungsanwendungen

Gastroesophageal Reflux Disease (GERD)

Omeprazole (sodium) is primarily utilized in the treatment of GERD, a condition characterized by the backward flow of stomach contents into the esophagus. Studies indicate that omeprazole effectively reduces esophageal acidity and alleviates symptoms associated with GERD. A systematic review highlighted that the combination of omeprazole and sodium bicarbonate provides rapid relief from symptoms compared to traditional formulations .

Peptic Ulcers

The compound is also employed in treating peptic ulcers, including gastric and duodenal ulcers. A multicenter clinical trial demonstrated that omeprazole combined with sodium bicarbonate significantly improved healing rates and symptom relief in patients with peptic ulcers . The formulation's ability to neutralize gastric acid allows for better protection of the gastric mucosa.

Laryngopharyngeal Reflux (LPR)

Recent studies have shown that omeprazole (sodium bicarbonate) can effectively treat LPR, with reported symptom improvement rates as high as 92% when administered in combination with other therapies . This application underscores its versatility beyond typical GERD treatment.

Helicobacter pylori Eradication

While omeprazole is part of combination therapy for eradicating Helicobacter pylori, studies indicate that its efficacy may vary. Research suggests that while it aids in reducing gastric acidity, it may not achieve satisfactory cure rates when used alone or in certain combinations .

Pharmacokinetics and Bioavailability

Omeprazole's pharmacokinetics are significantly influenced by its formulation as a sodium salt combined with sodium bicarbonate. This combination enhances the drug's solubility and absorption in the gastrointestinal tract, leading to a quicker onset of action compared to enteric-coated formulations . A study comparing different formulations found that the bioavailability of omeprazole (sodium) was superior, resulting in higher plasma concentrations shortly after administration .

Hyponatremia Induced by Omeprazole

A notable case study reported a 67-year-old male who developed hyponatremia attributed to omeprazole use. Upon switching to ranitidine, his sodium levels normalized, indicating potential adverse effects associated with PPIs like omeprazole . This case emphasizes the need for careful monitoring when prescribing PPIs.

Efficacy in Diverse Populations

Clinical trials have assessed the efficacy of omeprazole (sodium) across diverse populations, including pediatric patients and those with varying genetic backgrounds affecting drug metabolism (e.g., CYP2C19 polymorphisms). These studies reveal that while efficacy remains consistent, individual responses may vary based on genetic factors .

Summary Table of Clinical Applications

Eigenschaften

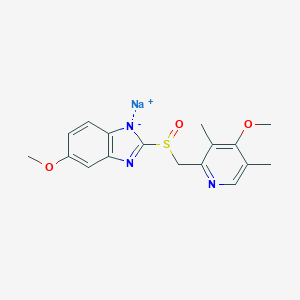

IUPAC Name |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPMWYHEBGTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95510-70-6 | |

| Record name | Omeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095510706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV03YZ6QLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.